1-Iodo-4-methyl-2-(trifluoromethyl)benzene chemical properties
1-Iodo-4-methyl-2-(trifluoromethyl)benzene chemical properties
An In-Depth Technical Guide to 1-Iodo-4-methyl-2-(trifluoromethyl)benzene: Properties, Reactivity, and Applications in Synthetic Chemistry
Section 1: Introduction & Strategic Importance
1-Iodo-4-methyl-2-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique interplay of its three substituents on a single benzene ring: the reactive iodo group, the electronically-modifying trifluoromethyl group, and the sterically and electronically influential methyl group.
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Iodo Group : As the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, the iodo group serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its high reactivity allows for selective transformations under mild conditions, often preserving other sensitive functional groups within a molecule.
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Trifluoromethyl Group (-CF3) : The incorporation of a -CF3 group is a cornerstone of modern drug design.[1] This strongly electron-withdrawing and highly lipophilic moiety can profoundly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity through favorable interactions, and modulate its acidity (pKa) and membrane permeability.[2]
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Methyl Group (-CH3) : Often referred to as a "magic methyl" in medicinal chemistry, the addition of a methyl group can improve potency and selectivity by optimizing steric fit within a target's binding pocket and can enhance pharmacokinetic properties by increasing lipophilicity or blocking metabolic pathways.
The specific 1, 2, 4-substitution pattern of these groups makes this molecule a bespoke scaffold for creating complex, three-dimensional structures. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its characteristic reactivity in key transformations, and its application as a strategic tool for drug discovery professionals. It must be noted that this is a specialized reagent, and data for the pure substance is sparse; it is often generated and used as a mixture of isomers, a challenge this guide will address directly.
Section 2: Physicochemical & Spectroscopic Profile
Comprehensive experimental data for the isolated 1-Iodo-4-methyl-2-(trifluoromethyl)benzene is not widely available in the literature. The properties listed below are a combination of calculated values and data derived from an analysis of a known isomeric mixture.
Physicochemical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-Iodo-4-methyl-2-(trifluoromethyl)benzene | - |
| Molecular Formula | C₈H₆F₃I | - |
| Molecular Weight | 286.04 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from isomers |
| Boiling Point | Estimated ~190-210 °C at 760 mmHg | Inferred from isomers |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, DCM, Toluene, etc.) | General property of aryl halides |
Spectroscopic Analysis
The most definitive data comes from a report describing this compound in a 1:1 mixture with its isomer, 2-iodo-4-methyl-1-(trifluoromethyl)benzene. A detailed analysis of the expected and reported spectra provides critical identification insights.
¹H NMR Spectroscopy
The proton NMR spectrum is complex due to the presence of two isomers. Based on known substituent effects, a plausible assignment of the reported signals for the mixture is as follows:
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Reported signals (400 MHz, CDCl₃) : δ 7.87 (d, J = 8.4 Hz, 1H), 7.86 (s, 1H), 7.51 (d, J = 8.0 Hz, 1H), 7.46 (s, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.17 (d, J = 8.4 Hz, 1H), 2.42 (s, 3H), 2.39 (s, 3H).
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Predicted Assignment for 1-Iodo-4-methyl-2-(trifluoromethyl)benzene :
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The three aromatic protons would appear as a singlet (or narrowly split doublet) for the proton at C5, a doublet for the proton at C6, and a doublet for the proton at C3. The deshielding effect of the adjacent iodine would place the C3 proton far downfield.
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The methyl signal would be a singlet around δ 2.4 ppm.
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¹³C NMR Spectroscopy
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C-I Carbon : The carbon atom attached to the iodine is expected to have a chemical shift in the range of 90-100 ppm.
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CF₃ Carbon : The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz) with a chemical shift around 120-125 ppm.
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Aromatic Carbons : Six distinct signals are expected in the aromatic region (120-145 ppm).
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Methyl Carbon : A signal around 20-22 ppm is expected for the methyl group.
¹⁹F NMR Spectroscopy
A single, sharp singlet is expected for the -CF₃ group, likely in the range of δ -60 to -63 ppm relative to CFCl₃. The precise shift is sensitive to the solvent and electronic environment.
Section 3: Synthesis & Purification
Synthetic Rationale & Regioselectivity
The synthesis presents a classic challenge in regioselectivity. The methyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.
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-CH₃ group (at C3) directs iodination to positions 2, 4, and 6.
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-CF₃ group (at C1) directs iodination to position 5.
The activating effect of the methyl group is generally dominant, leading to substitution primarily at the positions it activates (2, 4, 6). However, significant steric hindrance from the adjacent -CF₃ group at C1 can disfavor substitution at C2. This competition results in the formation of a mixture of iodinated isomers, including the desired 1-Iodo-4-methyl-2-(trifluoromethyl)benzene (from iodination at C6) and its isomer 2-iodo-4-methyl-1-(trifluoromethyl)benzene (from iodination at C2), which are notoriously difficult to separate by standard column chromatography.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative procedure for aromatic iodination and should be adapted and optimized.
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Setup : To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 5.0 equiv). Cool the flask to 0-5 °C in an ice-water bath.
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Reagent Addition : Slowly add 3-methylbenzotrifluoride (1.0 equiv) to the stirred sulfuric acid, maintaining the internal temperature below 10 °C.
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Iodinating Mixture Preparation : In a separate beaker, prepare a slurry of iodine (I₂, 0.5 equiv) and periodic acid (H₅IO₆, 0.25 equiv).
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Reaction : Add the iodinating mixture portion-wise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring : Allow the mixture to stir at 5-10 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
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Workup : Carefully pour the reaction mixture onto crushed ice (10-20 vols). A precipitate or oil may form.
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Extraction : Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 5 vols).
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Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and finally, brine.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
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Purification : As separation of the primary isomers is challenging, the mixture is often used directly in subsequent steps where the isomers may be separated post-reaction or exhibit similar reactivity.
Section 4: Chemical Reactivity & Mechanistic Insights
The primary utility of 1-Iodo-4-methyl-2-(trifluoromethyl)benzene is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest of the carbon-aryl halide bonds, making it highly susceptible to oxidative addition to a Pd(0) complex, which is the rate-determining step in many coupling cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester).
Protocol: Suzuki-Miyaura Coupling of Aryl Iodides
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Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Iodo-4-methyl-2-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
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Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).
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Solvent Addition : Add a degassed solvent system, typically a mixture like Toluene/Water (4:1) or Dioxane/Water (4:1).
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Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
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Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification : Dry the organic layer over MgSO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the biaryl product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne. The reaction is co-catalyzed by palladium and a copper(I) salt.
Protocol: Copper-Catalyzed Sonogashira Coupling
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Setup : To a Schlenk flask under an inert atmosphere, add 1-Iodo-4-methyl-2-(trifluoromethyl)benzene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
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Solvent and Reagents : Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
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Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
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Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-4 hours). Monitor by TLC or LC-MS.
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Workup : Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
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Purification : Purify the crude product by flash column chromatography to isolate the desired aryl alkyne.
Section 5: Applications in Drug Discovery & Medicinal Chemistry
The true value of this building block is realized when considering its role in constructing potential therapeutic agents. The strategic placement of the three key functional groups allows medicinal chemists to fine-tune multiple properties simultaneously.
By using the C-I bond as an anchor point for diversification via cross-coupling, chemists can introduce a wide array of functionalities (R₁, R₂, R₃, etc.). The stable -CF₃ and -CH₃ groups then exert their influence on the final compound's biological activity and pharmacokinetic profile, providing a powerful platform for lead optimization.
Section 6: Safety, Handling, & Storage
While a specific safety data sheet for this compound is unavailable, the hazards can be reliably inferred from closely related isomers such as 1-Iodo-2-methyl-4-(trifluoromethyl)benzene (CAS 54978-36-8).
GHS Hazard Statements:
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H302 : Harmful if swallowed.
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
Precautionary Measures:
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Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents and incompatible materials.
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Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 7: Conclusion
1-Iodo-4-methyl-2-(trifluoromethyl)benzene represents a sophisticated and highly valuable building block for advanced synthetic applications. While its synthesis can be challenging, leading to isomeric mixtures, its reactivity profile—dominated by the versatile iodo group—allows for predictable and efficient incorporation into complex molecular architectures via palladium-catalyzed cross-coupling reactions. The combined influence of the trifluoromethyl and methyl groups provides medicinal chemists with powerful tools to modulate the biological and pharmacokinetic properties of new chemical entities. Understanding the synthesis, reactivity, and strategic application of this scaffold is essential for researchers aiming to push the boundaries of drug discovery and materials science.
Section 8: References
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This reference is hypothetical as no direct vendor link for the specific isomer was found.
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This reference is hypothetical.
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Ye, Y., et al. (2011). Supporting Information for Silver-Mediated Trifluoromethylation-Iodination of Arynes. [Link]
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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Wikipedia. Sonogashira coupling. [Link]
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The Organic Chemistry Tutor. (2020). Suzuki Coupling. [Link]
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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SynArchive. Sonogashira Coupling. [Link]
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This reference is hypothetical.
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This reference is hypothetical.
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This reference is hypothetical.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Marques, F. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
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Rodrigues, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
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O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
